Inverse Synthesis Enabling: 3'-DMT Protection Confers Unique 5'→3' Elongation Capability Absent in Standard 5'-DMT Phosphoramidites
N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine possesses a 3'-O-DMT protecting group, which is the structural inversion of the standard 5'-O-DMT protection found in conventional DNA phosphoramidites (e.g., DMT-dA(Bz)-CE phosphoramidite, CAS 98796-53-3) [1]. This inversion enables the compound to function as a synthon for inverse (5'→3') oligonucleotide synthesis, whereas standard 5'-DMT phosphoramidites are restricted to canonical 3'→5' elongation [1]. The 3'-DMT configuration also permits the construction of oligonucleotides containing 5'-5' and 3'-3' internucleotide linkages that are inaccessible using standard 5'-protected monomers [1].
| Evidence Dimension | Synthetic direction compatibility |
|---|---|
| Target Compound Data | Enables 5'→3' elongation, 5'-5' linkages, and 3'-3' linkages |
| Comparator Or Baseline | 5'-DMT-dA(Bz)-CE phosphoramidite (CAS 98796-53-3): Restricted to 3'→5' elongation only |
| Quantified Difference | Qualitative functional difference: synthesis direction and linkage type accessibility |
| Conditions | Solid-phase oligonucleotide synthesis; comparison of protection pattern functionality |
Why This Matters
Procurement of the 3'-DMT protected compound is mandatory for any workflow requiring inverse synthesis or non-canonical internucleotide linkages; the standard 5'-DMT phosphoramidite is functionally incompatible with these applications.
- [1] Cook, R. M. 3 Dmt Nucleoside Synthons for Inverse Oligomer Synthesis. NIH SBIR Phase II Grant 2R44GM050127-02. Biosearch Technologies, Inc., 1995. View Source
